molecular formula C7H12N2O B13827536 N'-Cyclopentylideneacetohydrazide

N'-Cyclopentylideneacetohydrazide

Cat. No.: B13827536
M. Wt: 140.18 g/mol
InChI Key: IAJXWJFGEACIKM-UHFFFAOYSA-N
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Description

Acetic acid cyclopentylidene-hydrazide is a chemical compound with the molecular formula C7H12N2O It is a derivative of acetic acid and hydrazide, characterized by the presence of a cyclopentylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid cyclopentylidene-hydrazide typically involves the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. The product is then isolated through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of acetic acid cyclopentylidene-hydrazide may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid cyclopentylidene-hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylidene oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Acetic acid cyclopentylidene-hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid cyclopentylidene-hydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Hydrazides: Compounds like cyanoacetic acid hydrazide and isonicotinic acid hydrazide share structural similarities with acetic acid cyclopentylidene-hydrazide.

    Hydrazones: These compounds, formed by the reaction of hydrazides with aldehydes or ketones, also exhibit similar chemical properties.

Uniqueness

Acetic acid cyclopentylidene-hydrazide is unique due to its cyclopentylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other hydrazides and hydrazones, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(cyclopentylideneamino)acetamide

InChI

InChI=1S/C7H12N2O/c1-6(10)8-9-7-4-2-3-5-7/h2-5H2,1H3,(H,8,10)

InChI Key

IAJXWJFGEACIKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN=C1CCCC1

Origin of Product

United States

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